2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide
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Overview
Description
2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide is a complex organic compound characterized by the presence of a trifluoroacetyl group, a methylsulfanyl group, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide typically involves multiple steps:
Formation of the Methylsulfanyl Group: The initial step involves the introduction of the methylsulfanyl group to the propanamide backbone. This can be achieved through the reaction of a suitable precursor with methylthiol under controlled conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced through a nucleophilic substitution reaction, where a hexyl halide reacts with the intermediate compound.
Introduction of the Trifluoroacetyl Group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a trifluoroethyl group under specific conditions.
Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoroethyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroacetyl group is known to enhance the compound’s binding affinity to these targets, while the methylsulfanyl group can modulate its reactivity. The hexyl chain provides hydrophobic interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]butyl]propanamide
- 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]pentyl]propanamide
- 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]heptyl]propanamide
Uniqueness
Compared to similar compounds, 2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide is unique due to its specific hexyl chain length, which can influence its hydrophobic interactions and overall reactivity. The presence of the trifluoroacetyl group also imparts distinct electronic properties that can affect its binding affinity and reactivity.
Properties
IUPAC Name |
2-methyl-3-methylsulfanyl-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O2S/c1-10(9-21-2)11(19)17-7-5-3-4-6-8-18-12(20)13(14,15)16/h10H,3-9H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOZMLWJMJLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NCCCCCCNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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